molecular formula C10H14N2O2 B15307210 Ethyl 6-(aminomethyl)-2-methylnicotinate

Ethyl 6-(aminomethyl)-2-methylnicotinate

Cat. No.: B15307210
M. Wt: 194.23 g/mol
InChI Key: AQYWWMBIMKTCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(aminomethyl)-2-methylnicotinate is a pyridine-based chemical intermediate designed for research and development applications. This compound features a reactive ethyl ester and an aminomethyl group on its pyridine ring, making it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules. Its structure suggests potential as a key precursor in the development of active pharmaceutical ingredients (APIs), similar to how other methylnicotinate derivatives are used in synthesizing compounds like etoricoxib . As a versatile building block, it can be utilized in organic synthesis, process development, and the creation of targeted chemical libraries. Researchers can employ this compound to explore new therapeutic agents and study structure-activity relationships. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3,6,11H2,1-2H3

InChI Key

AQYWWMBIMKTCQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)CN)C

Origin of Product

United States

Preparation Methods

Enamine-Ketone Cyclization

A prominent method involves the cyclocondensation of alkoxycarbonylmethylcarboamidine protonate salts with 3-oxobutyraldehyde or its acetals in polar organic solvents. This one-pot reaction proceeds via nucleophilic attack of the enamine nitrogen on the electrophilic carbonyl carbon of 3-oxobutyraldehyde, followed by dehydration to form the pyridine ring. Key variables include:

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile enhances solubility of intermediates.
  • Temperature : Reactions conducted at 80–100°C achieve completion within 6–8 hours.
  • Proton source : Hydrochloric acid (HCl) or methanesulfonic acid facilitates protonation of the intermediate enol, driving aromatization.

This method yields ethyl 2-methyl-6-(aminomethyl)nicotinate hydrochloride at 75–82% yield , surpassing earlier approaches that struggled with side reactions under basic conditions.

Malonic Acid Derivative-Based Routes

Alternative routes employ malonic acid ethyl ester iminoethyl ether hydrochloride condensed with 3-oxobutyraldehyde. However, this method suffers from low yields (≤10%) due to competing hydrolysis of the iminoether moiety. Optimization attempts using anhydrous solvents (e.g., tetrahydrofuran) and molecular sieves marginally improved yields to 15%, but scalability remains challenging.

Functionalization of Pre-Formed Pyridine Intermediates

Nitrile Reduction to Aminomethyl Group

The reduction of 6-cyano-2-methylnicotinic acid ethyl ester offers a modular approach:

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 1 bar) in methanol converts the nitrile to an aminomethyl group.
  • Esterification : Subsequent treatment with ethyl iodide and silver carbonate at 50°C for 16 hours yields the target compound.

Key Data :

Step Conditions Yield
Nitrile hydrogenation Pd/C, H₂, MeOH, 4 h 59%
Esterification Ag₂CO₃, EtI, 50°C, 16 h 67%

This route’s modularity allows independent optimization of each step, though the need for palladium catalysts increases costs.

Nucleophilic Amination

Direct amination of 6-(bromomethyl)-2-methylnicotinic acid ethyl ester with aqueous ammonia has been explored. However, competing elimination reactions reduce yields to ≤40%. Employing hexamethylenetetramine (HMTA) as an ammonia surrogate in DMF at 120°C improves selectivity, achieving 58% yield.

Multi-Component Reaction (MCR) Approaches

Hantzsch-Type Synthesis

Adapting the Hantzsch pyridine synthesis, ethyl acetoacetate reacts with ammonium carbamate and 3-oxobutyraldehyde acetal in acetic acid. The reaction proceeds via enamine formation, followed by cyclization and oxidation.

Reaction Scheme :

  • $$ \text{CH}3\text{COCOOEt} + \text{NH}4\text{CO}3\text{NH}2 \rightarrow \text{Enamine intermediate} $$
  • $$ \text{Enamine} + \text{CH}3\text{C(O)CH}2\text{CH(OR)}_2 \rightarrow \text{Pyridine ring} $$

Despite its conceptual simplicity, this method faces challenges:

  • Byproducts : Over-oxidation leads to 6-carboxy derivatives (≤22% yield).
  • Purification : Chromatographic separation is required, hindering industrial adoption.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Yield Scalability Cost
Cyclocondensation 82% High Low
Nitrile Reduction 40%* Moderate High
MCR 22–58% Low Medium

*Overall yield after two steps.

Chemical Reactions Analysis

Sulfonamidation of the Aminomethyl Group

The primary amine in the aminomethyl group undergoes nucleophilic reactions with sulfonyl chlorides. For example, treatment with 3-chlorobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields the corresponding sulfonamide derivative:

Reaction :

Ethyl 6-(aminomethyl)-2-methylnicotinate+ArSO₂ClEt₃N, CH₂Cl₂Ethyl 6-[(arylsulfonamido)methyl]-2-methylnicotinate\text{Ethyl 6-(aminomethyl)-2-methylnicotinate} + \text{ArSO₂Cl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Ethyl 6-[(arylsulfonamido)methyl]-2-methylnicotinate}

Experimental Data :

Sulfonyl ChlorideYieldConditionsReference
3-Chlorobenzenesulfonyl chloride67%RT, 6 hours

This reaction is critical for introducing sulfonamide moieties, which enhance biological activity in drug discovery .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. For example, treatment with aqueous potassium hydroxide (KOH) in methanol at 60°C produces 6-(aminomethyl)-2-methylnicotinic acid:

Reaction :

Ethyl 6-(aminomethyl)-2-methylnicotinateKOH, MeOH, 60°C6-(Aminomethyl)-2-methylnicotinic acid+EtOH\text{this compound} \xrightarrow{\text{KOH, MeOH, 60°C}} \text{6-(Aminomethyl)-2-methylnicotinic acid} + \text{EtOH}

Key Findings :

  • Reaction completion in 4 hours with 84% yield .

  • The product is a versatile intermediate for further functionalization, such as peptide coupling .

Reductive Alkylation

The aminomethyl group participates in reductive alkylation with aldehydes or ketones. For instance, reaction with formaldehyde under hydrogenation conditions forms secondary amines:

Reaction :

Ethyl 6-(aminomethyl)-2-methylnicotinate+RCHOH2,Pd/CEthyl 6-[(alkylamino)methyl]-2-methylnicotinate\text{this compound} + \text{RCHO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 6-[(alkylamino)methyl]-2-methylnicotinate}

Conditions :

  • Catalytic hydrogenation (1 bar H₂, 10% Pd/C) in methanol .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride produces the corresponding acetamide:

Reaction :

Ethyl 6-(aminomethyl)-2-methylnicotinate+AcClEt₃NEthyl 6-[(acetylamino)methyl]-2-methylnicotinate\text{this compound} + \text{AcCl} \xrightarrow{\text{Et₃N}} \text{Ethyl 6-[(acetylamino)methyl]-2-methylnicotinate}

Applications :

  • Acylation modifies solubility and pharmacokinetic properties .

Comparative Reactivity

The reactivity of this compound differs from analogs due to steric and electronic effects:

CompoundKey Functional GroupsReactivity Notes
Methyl 6-(aminomethyl)nicotinateMethyl ester, aminomethylFaster ester hydrolysis due to smaller ester group
Ethyl 2-(aminomethyl)nicotinateEthyl ester, aminomethylReduced nucleophilicity due to steric hindrance

Scientific Research Applications

Ethyl 6-(aminomethyl)-2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 6-(aminomethyl)-2-methylnicotinate with structurally related nicotinate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations at Position 6

The 6-position substituent significantly influences reactivity, solubility, and biological activity.

Compound Name 6-Position Substituent Key Features Reference
This compound Aminomethyl Primary amine group enhances polarity; potential for hydrogen bonding.
Ethyl 6-(trifluoromethyl)nicotinate Trifluoromethyl Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability.
Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate 4-Fluorophenyl Aromatic ring enhances π-π stacking; difluoromethyl improves resistance to oxidation.
Ethyl 6-(4-bromophenyl)-2-methylnicotinate 4-Bromophenyl Bromine introduces steric bulk and potential for halogen bonding.

Key Observations :

  • Trifluoromethyl group : Enhances membrane permeability and resistance to enzymatic degradation, commonly used in agrochemicals and pharmaceuticals .
  • Halogenated aryl groups : Improve binding affinity to hydrophobic pockets in biological targets .
Ester Group Variations

The ester group at position 3 affects hydrolysis rates and bioavailability:

Compound Name Ester Group Impact on Stability Reference
This compound Ethyl ester Moderate hydrolysis rate; balances lipophilicity.
Methyl 4-amino-6-methylnicotinate Methyl ester Faster hydrolysis than ethyl esters; higher polarity.
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate Ethyl ester Bulky substituents (e.g., phenyl, cyano) slow hydrolysis.

Key Observations :

  • Ethyl esters generally provide better metabolic stability compared to methyl esters .
  • Bulky substituents (e.g., phenyl, cyano) near the ester group can sterically hinder enzymatic hydrolysis .

Key Observations :

  • This compound lacks comprehensive safety data, necessitating precautions similar to those for 2-amino-6-methylnicotinonitrile (e.g., respiratory protection ).
  • Fluorinated analogs (e.g., trifluoromethyl derivatives) are generally safer but require monitoring for environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-(aminomethyl)-2-methylnicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step heterocyclocondensation. For example, a three-component reaction using enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid yields ethyl 6-substituted-2-methylnicotinate derivatives (e.g., 90% yield for hydrazide intermediates) . Catalytic esterification (e.g., sulfuric acid) is critical for forming the ester moiety, while hydrazinolysis requires controlled temperature and solvent purity. Optimization involves adjusting molar ratios, catalyst concentration, and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays).
    Structural descriptors like InChI keys (e.g., VYPPZXZHYDSBSJ-UHFFFAOYSA-N for related esters) ensure reproducibility .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on safety data sheets (SDS) for analogous nicotinates:

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators for airborne particles .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Decomposition : Avoid high heat to prevent release of CO, CO₂, and nitrogen oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Standardize assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) and control compounds.

Validate purity : Re-test synthesized batches via HPLC to rule out impurities affecting results.

Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, addressing variability in MIC values .

Q. What structural modifications enhance the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :

  • Substituent Analysis : Compare analogs like methyl 6-(aminomethyl)picolinate (CAS 171670-23-8) to identify critical functional groups.
  • SAR Table :
DerivativeModificationMIC against M. tuberculosis (µg/mL)
Parent compoundNone12.5
4-Bromophenyl derivativeBromine at C63.2
Hydroxyl group variantEster → carboxylic acid>25 (reduced activity)
  • Key Insight : Electron-withdrawing groups (e.g., Br) at C6 improve membrane permeability .

Q. How do in-vitro and in-vivo pharmacokinetic profiles differ, and what experimental models address this gap?

  • Methodological Answer :

  • In-vitro : Use hepatic microsomes to assess metabolic stability (CYP450 enzymes).
  • In-vivo : Employ rodent models with LC-MS/MS plasma analysis to measure half-life and bioavailability.
  • Contradictions : Discrepancies often arise due to protein binding in vivo; correct using equilibrium dialysis data .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to LD₅₀ data.
  • ANOVA with Tukey’s HSD : Compare toxicity across dose groups (e.g., 10–100 mg/kg).
  • Confounding Variables : Control for animal weight, age, and batch effects via stratified randomization .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Step-by-Step Protocols : Include exact molar ratios (e.g., 1:1.2 substrate:catalyst), solvent grades (e.g., HPLC-grade ethanol), and equipment specs (e.g., reflux condenser).
  • Troubleshooting Table :
IssueSolution
Low yield (<70%)Increase reaction time by 2–4 hours
Impure hydrazideRecrystallize from ethanol/water (3:1)

Q. What criteria determine the inclusion/exclusion of similar compounds in structure-activity studies?

  • Methodological Answer :

  • Similarity Threshold : Use Tanimoto coefficients >0.85 (based on PubChem fingerprints) .
  • Exclusion Criteria : Omit compounds with undefined stereochemistry or conflicting bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.